
7-amino-2,3-dichloro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2,3-dichloro-9H-fluoren-9-one is a compound belonging to the fluorenone family Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone derivatives followed by amination. One common method involves the reaction of 2,3-dichlorofluorenone with ammonia or an amine under controlled conditions to introduce the amino group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2,3-dichloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-amino-2,3-dichloro-9H-fluoren-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-dichloro-9H-fluoren-9-one: Another fluorenone derivative with similar structural features but lacking the amino group.
2,7-dinitro-9H-fluoren-9-one: A nitro-substituted fluorenone with different reactivity and applications.
Uniqueness
7-amino-2,3-dichloro-9H-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
91821-97-5 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
7-amino-2,3-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2 |
Clé InChI |
MTZQTBOYDLGFMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



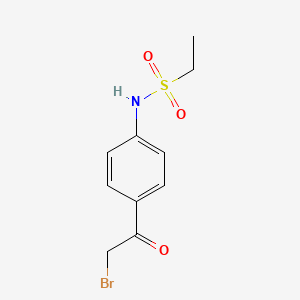
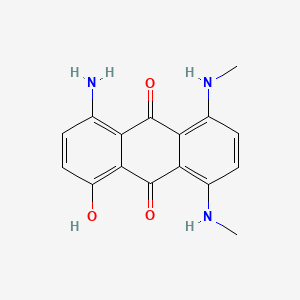
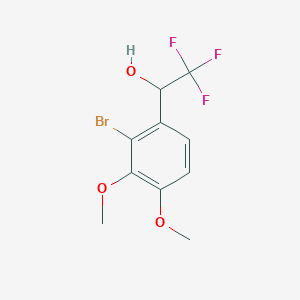
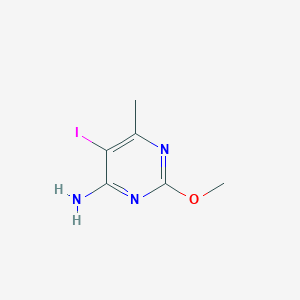


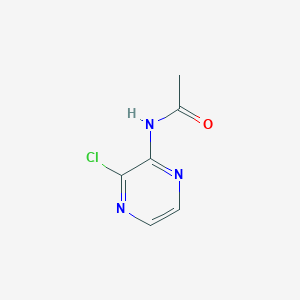
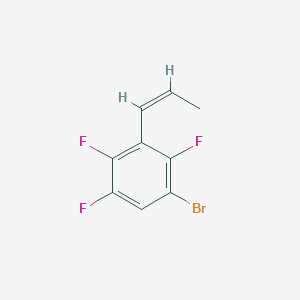
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)




